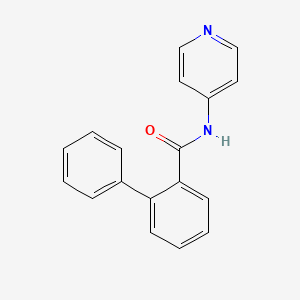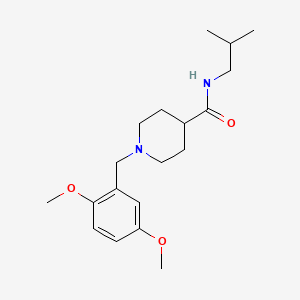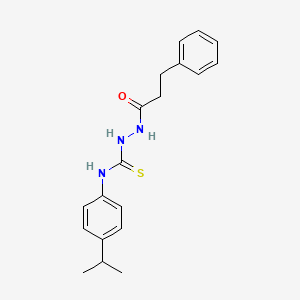
N-4-pyridinyl-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-pyridinyl-2-biphenylcarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including gene expression, cell differentiation, and apoptosis. In
作用机制
N-4-pyridinyl-2-biphenylcarboxamide acts as a potent inhibitor of this compound, a serine/threonine kinase that plays a crucial role in various cellular processes. This compound is involved in the regulation of gene expression, cell differentiation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, Alzheimer's disease, and diabetes. By inhibiting this compound, this compound can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to inhibit this compound activity in a dose-dependent manner, with an IC50 value in the nanomolar range. Inhibition of this compound by this compound has been shown to have various downstream effects, including the regulation of glycogen synthesis, insulin signaling, and cell proliferation.
实验室实验的优点和局限性
One of the main advantages of N-4-pyridinyl-2-biphenylcarboxamide is its potency as a this compound inhibitor, making it a valuable tool for studying the role of this compound in various cellular processes. The compound's selectivity for this compound over other kinases is also a significant advantage, as it minimizes off-target effects. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the study of N-4-pyridinyl-2-biphenylcarboxamide. One potential area of research is the development of more potent and selective this compound inhibitors based on the structure of this compound. Another potential direction is the investigation of the compound's therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the compound's mechanism of action and downstream effects on cellular processes.
合成方法
The synthesis of N-4-pyridinyl-2-biphenylcarboxamide involves the reaction of 4-chloro-2-biphenylcarboxylic acid with 4-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound. The yield of the synthesis method is reported to be around 50-60%, and the purity of the compound is usually above 95%.
科学研究应用
N-4-pyridinyl-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. The compound's ability to inhibit this compound has been shown to have a significant impact on the regulation of various cellular processes, making it a promising target for drug development.
属性
IUPAC Name |
2-phenyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-18(20-15-10-12-19-13-11-15)17-9-5-4-8-16(17)14-6-2-1-3-7-14/h1-13H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYVAELAJBBLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![N-(4-acetylphenyl)-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B5879992.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)


![2-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5880024.png)
![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)
